molecular formula C11H15NO4S B273713 N-lactoyl-2,4-dimethylbenzenesulfonamide

N-lactoyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B273713
M. Wt: 257.31 g/mol
InChI Key: IVVZRXRVZGNIBU-UHFFFAOYSA-N
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Description

N-Lactoyl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a lactoyl group (–O–CO–CH(CH₃)–) attached to the nitrogen atom of the 2,4-dimethylbenzenesulfonamide core.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide

InChI

InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14)

InChI Key

IVVZRXRVZGNIBU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-lactoyl-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylphenylamine with sulfonyl chloride, followed by the addition of a hydroxypropanamide group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-lactoyl-2,4-dimethylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-lactoyl-2,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-lactoyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural Variations

The 2,4-dimethylbenzenesulfonamide scaffold is versatile, with modifications primarily at the nitrogen atom. Key analogs include:

Compound Name Substituent on Nitrogen Core Structure Key Features
N-Lactoyl-2,4-dimethylbenzenesulfonamide Lactoyl group 2,4-dimethylbenzenesulfonamide Potential enhanced hydrophilicity
N-(6-Chloro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa) Chloro-substituted indole Same Halogenated aromatic substituent
N-(5-Fluoro-1-methylindol-2-yl)-N,4-dimethylbenzenesulfonamide (3ma) Fluoro-substituted indole Same Electron-withdrawing fluorine atom
N-(4-Cyano-2-phenyloxazol-5-yl)-N,4-dimethylbenzenesulfonamide Cyano-oxazole with phenyl group Same Heterocyclic substituent for bioactivity
N-((3-Azabicyclo[3.2.0]heptenyl)methyl)-N,4-dimethylbenzenesulfonamide Bicyclic ene-methyl group Same Complex bicyclic structure

Key Differences :

  • Lactoyl vs.
  • Electron Effects : Fluorine and chlorine atoms in analogs like 3ma and 3qa alter electronic properties, impacting reactivity and binding interactions .

Physical and Chemical Properties

Property This compound (Predicted) 3qa 3ma Oxazole Derivative
Melting Point Moderate (est. 100–130°C) 128–129°C 116–118°C Not reported
Solubility Higher in polar solvents Low (hexane/EtOAc) Moderate Likely low
NMR Shifts (¹H) Lactoyl protons: δ 4.0–5.0 (est.) Indole H: δ 7.2 Indole H: δ 6.8 Oxazole H: δ 8.0–8.5

Notes:

  • The lactoyl group’s –OH and carbonyl protons would appear at δ 1.3–1.5 (CH₃) and δ 4.3–4.5 (CH–O), distinct from aromatic protons in analogs .
  • Halogens (Cl, F) in 3qa and 3ma deshield adjacent protons, shifting NMR signals .

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